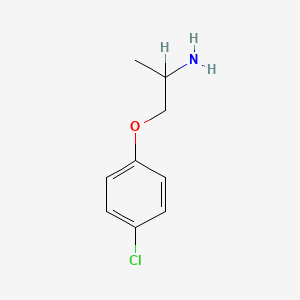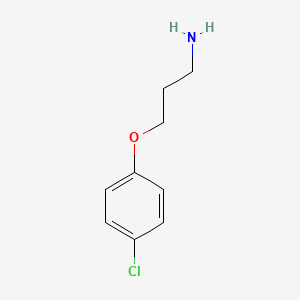![molecular formula C13H12F3N3 B1336382 3-[4-(三氟甲基)苯基]-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶 CAS No. 879072-54-5](/img/structure/B1336382.png)
3-[4-(三氟甲基)苯基]-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶
描述
This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and involve several steps. For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
Agrochemical Compound Development
The trifluoromethyl group (CF₃) in the compound is a common moiety in agrochemicals due to its ability to enhance biological activity and environmental stability . This compound can be used to develop new pesticides and herbicides with improved efficacy and reduced toxicity. Its structural similarity to naturally occurring molecules allows it to interact with biological targets selectively, potentially leading to the development of novel agrochemicals that are safe for crops but lethal to pests.
Pharmaceutical Compound Synthesis
3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: is a valuable intermediate in pharmaceutical synthesis . Its incorporation into drug molecules can improve pharmacokinetic properties such as metabolic stability and membrane permeability. This can lead to the creation of new drugs with enhanced absorption and longer duration of action, particularly in the treatment of neurological disorders where blood-brain barrier permeation is crucial.
Material Science
In material science, this compound’s derivatives can be used to modify surface properties of materials . The trifluoromethyl group can impart hydrophobicity, which is beneficial in creating water-resistant coatings or self-cleaning surfaces. Additionally, its incorporation into polymers can improve their thermal stability and chemical resistance, making them suitable for high-performance applications.
Fluorine Chemistry Research
The compound serves as a key subject in fluorine chemistry research due to the presence of a trifluoromethyl group . Researchers can explore various synthetic methods to introduce the CF₃ group into other molecules, which is a significant area of study given the impact of fluorination on the biological activity of molecules.
Biochemical Studies
This compound can be used as a tool in biochemical studies to investigate enzyme-substrate interactions . Its structural features allow it to act as an inhibitor or activator for certain enzymes, helping to elucidate their mechanisms of action. This is particularly useful in the study of enzymes involved in disease states, which can lead to the discovery of new therapeutic targets.
Diagnostic Agent Development
The unique structure of 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine makes it a candidate for the development of diagnostic agents . It can be tagged with imaging moieties for use in positron emission tomography (PET) or magnetic resonance imaging (MRI), aiding in the diagnosis of diseases by highlighting specific tissues or abnormalities.
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with thecalcitonin gene-related peptide (CGRP) receptor . The CGRP receptor plays a crucial role in the transmission of pain signals in the nervous system .
Mode of Action
Compounds with similar structures are known to participate inSuzuki–Miyaura (SM) cross-coupling reactions . In these reactions, a transition metal catalyst facilitates the formation of a carbon-carbon bond between two chemically differentiated fragments .
Biochemical Pathways
It’s worth noting that compounds with similar structures are known to participate incarbon–carbon bond-forming reactions . These reactions can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.
Result of Action
The formation of new carbon-carbon bonds through suzuki–miyaura cross-coupling reactions can lead to the synthesis of new organic compounds . These new compounds could potentially have various effects at the molecular and cellular level.
安全和危害
属性
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)9-3-1-8(2-4-9)12-10-7-17-6-5-11(10)18-19-12/h1-4,17H,5-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKJCZGKAWNKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424688 | |
| Record name | 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
CAS RN |
879072-54-5 | |
| Record name | 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the substituents on the phenyl ring at position 1 impact the intermolecular interactions observed in the crystal structures of these compounds?
A1: The research highlights that subtle changes in the substituent at the 1-position of the 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold significantly influence the intermolecular interactions observed in the crystal structures. For instance, the 1-(4-fluorophenyl) derivative (compound I) forms centrosymmetric dimers through C–H···π(arene) interactions. In contrast, the 1-(4-chlorophenyl) analogue (compound II) displays C–H···O hydrogen bonds, leading to the formation of R33(18) rings. These rings are further connected by C–Cl···π(arene) interactions. Interestingly, the 1-(3-methylphenyl) derivative (compound III) exhibits a combination of C–H···O and C–H···π(arene) hydrogen bonds, resulting in sheet-like structures within the crystal lattice. This study underscores the importance of substituent effects in dictating the solid-state packing and potential physicochemical properties of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




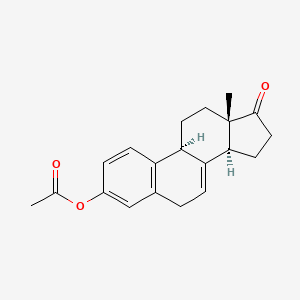
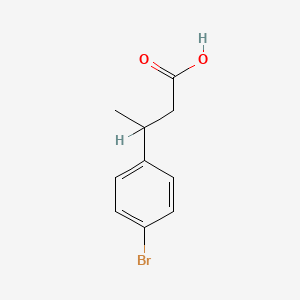
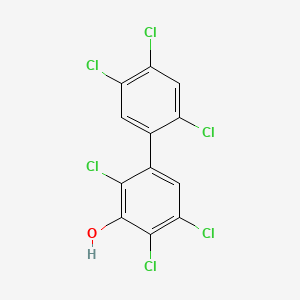





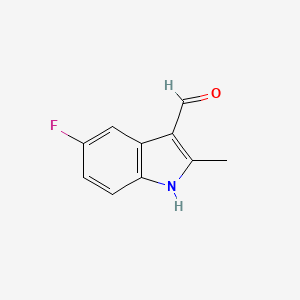
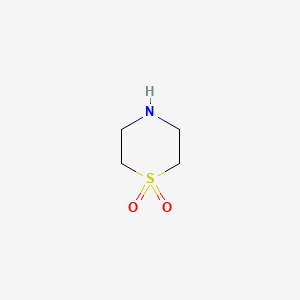
![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)
